molecular formula C20H25N5O2 B15284517 1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one

1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15284517
M. Wt: 367.4 g/mol
InChI Key: DVJLWRRGZDRSCE-CIAFOILYSA-N
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Description

1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the hydrazino and pyridazinyl groups. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aldehydes. The reaction conditions often involve refluxing in ethanol or other solvents, with reaction times ranging from a few hours to overnight .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazino group, using reagents like alkyl halides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The compound may also interact with DNA or RNA, leading to changes in gene expression. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

  • 1-ethyl-3-{[2-(1-methylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one
  • 1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one

These compounds share similar structures but differ in the substituents attached to the indole core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties .

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[1-ethyl-2-hydroxy-3-[(E)-(pentan-3-ylidenehydrazinylidene)methyl]indol-6-yl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C20H25N5O2/c1-4-14(5-2)22-21-12-16-15-8-7-13(17-9-10-19(26)24-23-17)11-18(15)25(6-3)20(16)27/h7-8,11-12,27H,4-6,9-10H2,1-3H3,(H,24,26)/b21-12+

InChI Key

DVJLWRRGZDRSCE-CIAFOILYSA-N

Isomeric SMILES

CCC(=N/N=C/C1=C(N(C2=C1C=CC(=C2)C3=NNC(=O)CC3)CC)O)CC

Canonical SMILES

CCC(=NN=CC1=C(N(C2=C1C=CC(=C2)C3=NNC(=O)CC3)CC)O)CC

Origin of Product

United States

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